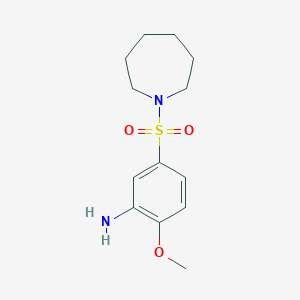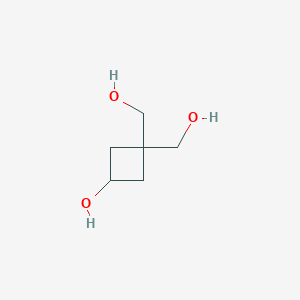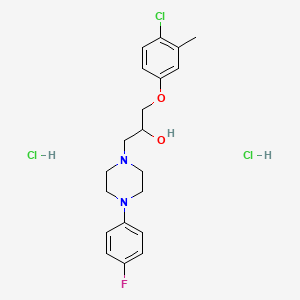
5-(Azepane-1-sulfonyl)-2-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(Azepane-1-sulfonyl)-2-methoxyaniline” is likely an organic compound containing an azepane ring, which is a seven-membered ring with one nitrogen atom, and a sulfonyl group attached to the azepane ring. The compound also has a methoxy group and an aniline group attached to the same carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate azepane derivative with a sulfonyl chloride to introduce the sulfonyl group. The methoxy group could potentially be introduced through a nucleophilic substitution reaction with a suitable electrophile .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azepane ring, a sulfonyl group, a methoxy group, and an aniline group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “5-(Azepane-1-sulfonyl)-2-methoxyaniline” could potentially undergo a variety of chemical reactions. The reactivity of the compound would be influenced by factors such as the electron-donating or electron-withdrawing nature of the functional groups and the steric hindrance around the reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Azepane-1-sulfonyl)-2-methoxyaniline” would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and methoxy groups could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Ionic Liquids and Electrolytes
- Azepane as a Precursor for Ionic Liquids : Azepane has been utilized to synthesize a new family of room temperature ionic liquids, which are significant for their potential applications in green chemistry. These ionic liquids, derived from azepane, show promise as environmentally friendly alternatives to traditional solvents and electrolytes due to their low volatility and high thermal stability. The study discusses the synthesis of quaternary azepanium salts, which exhibit wide electrochemical windows, making them suitable for use in electrolytes and other applications requiring high electrochemical stability T. Belhocine et al., 2011.
Polymer Science
- Sulfonated Polyanilines : Research on poly(2-methoxyaniline-5-sulfonic acid) demonstrates its potential in creating optically active, water-soluble polymers. These polymers exhibit unique properties like intense circular dichroism spectra, which can be beneficial in various applications including sensors, optoelectronics, and as chiral materials for enantioselective reactions E. Strounina et al., 1999.
Organic Synthesis
- Synthesis of Biologically Active Compounds : Studies on closely related sulfone analogs highlight their versatility in synthesizing compounds with biological activities. These compounds have applications targeting kinases, and have been used in developing inhibitors for various diseases, showcasing the potential of sulfone-based molecules in medicinal chemistry Hunter Johnson et al., 2022.
Electrosynthesis
- Electrohydrodynamic Polymerization : Research on the electrochemical production of poly(2-methoxyaniline-5-sulfonic acid) (PMAS) has shown that controlling the applied potential and flow rate during polymerization can significantly affect the polymer's molecular weight and distribution. This process is crucial for developing conducting polymers with tailored properties for specific applications R. Guo et al., 2000.
High Voltage Electrolytes
- Supercapacitors and Li-ion Batteries : Studies on mixtures of azepanium-based ionic liquids and traditional solvents like propylene carbonate for use as electrolytes have demonstrated their potential in enhancing the performance of energy storage devices. These electrolytes offer high voltage stability and improved cell performance, making them suitable for high-energy-density supercapacitors and Li-ion batteries S. Pohlmann et al., 2015.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-18-13-7-6-11(10-12(13)14)19(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSQZKURNBFQQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24834996 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(Azepane-1-sulfonyl)-2-methoxyaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-{[2-(3,4-dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetate](/img/structure/B2931214.png)


![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2931217.png)
![3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline](/img/structure/B2931218.png)
![5-(2,5-Dimethoxyphenyl)-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2931220.png)
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2931221.png)
![5-(furan-2-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2931222.png)
![2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2931224.png)

![N-(2,5-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2931230.png)
![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2931233.png)